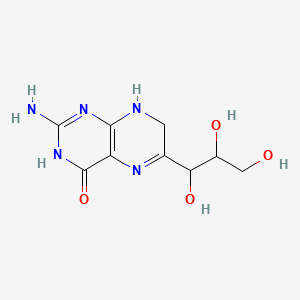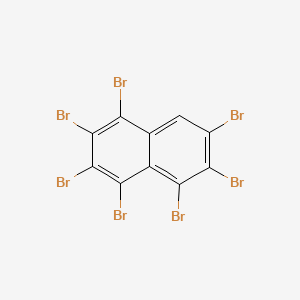
Heptabromonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptabromonaphthalene, also known as 1,2,3,4,5,6,7-Heptabromonaphthalene, is a brominated derivative of naphthalene. This compound is characterized by the presence of seven bromine atoms attached to the naphthalene ring, making it a highly brominated aromatic hydrocarbon. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Heptabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine in the presence of a catalyst such as aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the naphthalene ring. The reaction can be represented as follows:
C10H8+7Br2→C10HBr7+7HBr
The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactors where naphthalene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes to isolate the desired this compound product. The use of advanced separation techniques such as distillation and crystallization ensures high purity of the final product .
化学反応の分析
Types of Reactions: Heptabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. This is typically achieved using nucleophilic substitution reactions.
Reduction Reactions: this compound can be reduced to lower brominated naphthalene derivatives using reducing agents such as zinc in acetic acid.
Oxidation Reactions: The compound can also undergo oxidation to form naphthoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or other suitable reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated naphthalene derivatives.
Reduction: Lower brominated naphthalene compounds.
Oxidation: Naphthoquinones and other oxidized products.
科学的研究の応用
Heptabromonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds. It is also used in studies involving halogenated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a flame retardant and its impact on environmental health.
Medicine: Explored for its potential use in drug development and as a model compound for studying the metabolism of brominated aromatic hydrocarbons.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of heptabromonaphthalene involves its interaction with various molecular targets and pathways. As a brominated aromatic compound, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The bromine atoms can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. These interactions can result in various biological effects, including cytotoxicity and endocrine disruption .
類似化合物との比較
Heptabromonaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,2,3,4,5,6-Hexabromonaphthalene
- 1,2,3,4,5-Pentabromonaphthalene
- 1,2,3,4-Tetrabromonaphthalene
Uniqueness:
- Higher Bromination: this compound has a higher degree of bromination compared to its counterparts, which can result in different chemical and physical properties.
- Reactivity: The presence of seven bromine atoms makes it more reactive in substitution and reduction reactions.
- Applications: Its unique properties make it suitable for specific applications in flame retardants and industrial chemicals .
特性
CAS番号 |
55688-01-2 |
|---|---|
分子式 |
C10HBr7 |
分子量 |
680.4 g/mol |
IUPAC名 |
1,2,3,4,5,6,7-heptabromonaphthalene |
InChI |
InChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H |
InChIキー |
JALNAFMBKVPZLU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


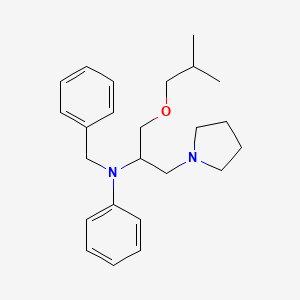

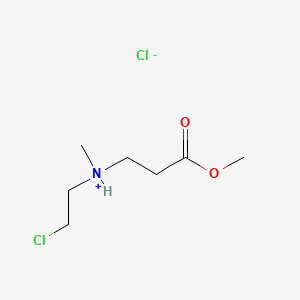

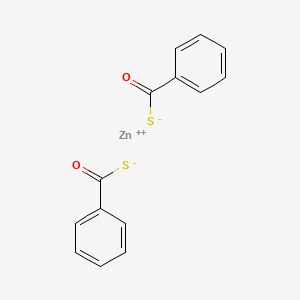
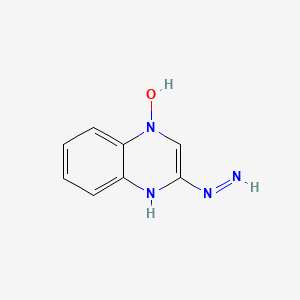
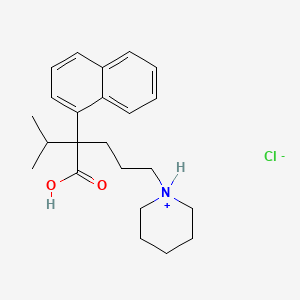
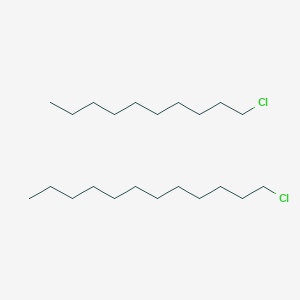
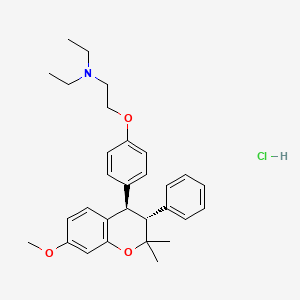
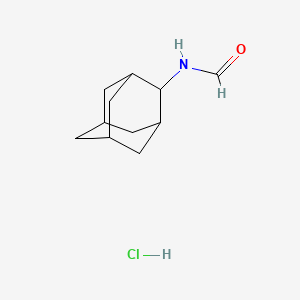
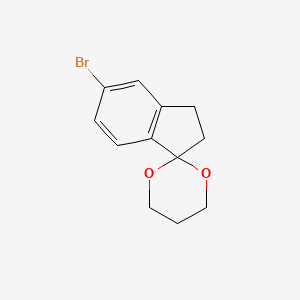
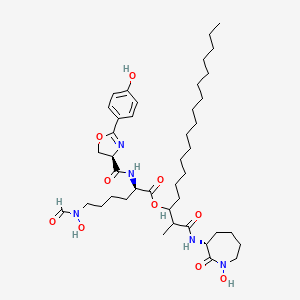
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
